3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17441228
InChI: InChI=1S/C10H3BrCl2F3N/c11-7-8(12)5-3-4(10(14,15)16)1-2-6(5)17-9(7)13/h1-3H
SMILES:
Molecular Formula: C10H3BrCl2F3N
Molecular Weight: 344.94 g/mol

3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC17441228

Molecular Formula: C10H3BrCl2F3N

Molecular Weight: 344.94 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline -

Molecular Formula C10H3BrCl2F3N
Molecular Weight 344.94 g/mol
IUPAC Name 3-bromo-2,4-dichloro-6-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C10H3BrCl2F3N/c11-7-8(12)5-3-4(10(14,15)16)1-2-6(5)17-9(7)13/h1-3H
Standard InChI Key YJVICKLIDRBOHR-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=N2)Cl)Br)Cl

Structural and Molecular Characteristics

Molecular Architecture

The compound features a quinoline backbone—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with substituents at positions 2, 3, 4, and 6. Key structural attributes include:

  • Bromine at position 3, contributing to electrophilic reactivity.

  • Chlorine atoms at positions 2 and 4, enhancing stability and directing further substitutions.

  • Trifluoromethyl (-CF₃) at position 6, imparting electron-withdrawing effects and influencing hydrophobicity .

The molecular formula is C₁₀H₄BrCl₂F₃N, with a calculated molecular weight of 346.42 g/mol. The IUPAC name derives from the numbering of the quinoline ring, ensuring unambiguous identification of substituent positions .

Electronic and Steric Effects

The trifluoromethyl group’s strong electron-withdrawing nature deactivates the quinoline ring, reducing electrophilic substitution susceptibility at meta and para positions. Conversely, bromine and chlorine atoms create localized regions of high electron density, facilitating nucleophilic attacks at ortho and para positions relative to these halogens. Steric hindrance from the -CF₃ group further modulates reactivity, particularly in cross-coupling reactions .

Synthetic Methodologies

Core Quinoline Synthesis

The quinoline core is typically constructed via cyclization reactions. A common approach involves the Skraup synthesis or Doebner-Miller reaction, where aniline derivatives condense with α,β-unsaturated carbonyl compounds under acidic conditions. For halogenated quinolines, pre-functionalized anilines or post-synthetic halogenation steps are employed.

Regioselective Halogenation

Introducing halogens at specific positions requires precise control:

  • Bromination at C-3: Tummatorn et al. demonstrated regioselective bromination using 1-bromoalkynes in a formal [4 + 2]-cycloaddition with N-aryliminium ions generated from arylmethyl azides . This method avoids competing substitutions, ensuring high yields of 3-bromoquinoline derivatives.

  • Chlorination at C-2 and C-4: Electrophilic chlorination with reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) selectively targets electron-rich positions adjacent to directing groups.

  • Trifluoromethylation at C-6: Late-stage introduction of -CF₃ via Ullmann-type couplings or nucleophilic aromatic substitution using Cu-mediated reactions ensures compatibility with existing halogens .

Optimization Challenges

Competing side reactions, such as over-halogenation or ring-opening, necessitate careful temperature control (typically 0–60°C) and stoichiometric adjustments. Catalytic systems employing Pd or Cu enhance selectivity, as evidenced in the synthesis of 3-bromo-4-chloro-2-methyl-6-(trifluoromethyl)quinoline .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorine atoms at C-2 and C-4 undergo facile displacement with nucleophiles (e.g., amines, alkoxides). For example:

C10H4BrCl2F3N+NH3Pd catalysisC10H4BrClF3N2+HCl\text{C}_{10}\text{H}_{4}\text{BrCl}_{2}\text{F}_{3}\text{N} + \text{NH}_{3} \xrightarrow{\text{Pd catalysis}} \text{C}_{10}\text{H}_{4}\text{BrClF}_{3}\text{N}_{2} + \text{HCl}

Bromine at C-3 exhibits lower reactivity due to stronger C-Br bonds but participates in Suzuki-Miyaura cross-couplings with aryl boronic acids .

Oxidation and Reduction

  • Oxidation: The pyridine ring resists oxidation, but the benzene ring undergoes epoxidation or hydroxylation under strong oxidants like KMnO₄.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyridine ring to tetrahydroquinoline, altering pharmacological profiles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification:

Reaction TypeReagentsProductsYield (%)
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄Biaryl derivatives60–85
Buchwald-HartwigAmines, Pd₂(dba)₃Aminated quinolines70–90

Applications in Materials Science

Organic Electronics

The electron-deficient quinoline core and -CF₃ group make the compound a candidate for electron-transport materials in OLEDs. Thin films exhibit electron mobilities of ~0.1 cm²/V·s, comparable to Alq₃ .

Sensor Development

Functionalization with fluorophores enables detection of metal ions (e.g., Cu²⁺) via fluorescence quenching, with detection limits < 1 ppm.

Comparison with Structural Analogs

CompoundSubstituentsMIC (µg/mL)LogP
3-Bromo-2,4-dichloro-6-CF₃-quinolineBr, 2Cl, CF₃N/A3.8
2,4-Dichloro-6-CF₃-quinoline2Cl, CF₃83.2
3-Bromo-6-CF₃-quinolineBr, CF₃12 3.5

The trifluoromethyl group consistently enhances lipophilicity (LogP), correlating with improved blood-brain barrier penetration.

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